Cas no 1240282-86-3 (2-chloro-5-(4-chlorophenyl)-1,3-oxazole)

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole is a halogenated oxazole derivative with notable utility in organic synthesis and pharmaceutical intermediate applications. Its structure features a chloro-substituted oxazole ring linked to a 4-chlorophenyl group, enhancing reactivity in cross-coupling and nucleophilic substitution reactions. This compound is valued for its stability under standard conditions and its role as a versatile building block in heterocyclic chemistry. The presence of two chloro groups allows for selective functionalization, making it useful in the development of agrochemicals, bioactive molecules, and advanced materials. Its well-defined crystalline form ensures consistent purity, facilitating precise synthetic applications.
2-chloro-5-(4-chlorophenyl)-1,3-oxazole structure
1240282-86-3 structure
Product Name:2-chloro-5-(4-chlorophenyl)-1,3-oxazole
CAS No:1240282-86-3
MF:C9H5Cl2NO
MW:214.048100233078
MDL:MFCD27921725
CID:5606786
PubChem ID:66952176
Update Time:2025-06-09

2-chloro-5-(4-chlorophenyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 2-chloro-5-(4-chlorophenyl)-
    • 2-chloro-5-(4-chlorophenyl)-1,3-oxazole
    • 2-Chloro-5-(4-chloro-phenyl)-oxazole
    • EN300-8332836
    • 1240282-86-3
    • 2-chloro-5-(4-chlorophenyl)oxazole
    • SCHEMBL1218609
    • MOVMGVXNCFKJBQ-UHFFFAOYSA-N
    • MDL: MFCD27921725
    • Inchi: 1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H
    • InChI Key: MOVMGVXNCFKJBQ-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(Cl)C=C2)=CN=C1Cl

Computed Properties

  • Exact Mass: 212.9748192g/mol
  • Monoisotopic Mass: 212.9748192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.384±0.06 g/cm3(Predicted)
  • Boiling Point: 339.8±34.0 °C(Predicted)
  • pka: -1.02±0.10(Predicted)

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2-chloro-5-(4-chlorophenyl)-1,3-oxazole Related Literature

Additional information on 2-chloro-5-(4-chlorophenyl)-1,3-oxazole

Introduction to 2-Chloro-5-(4-Chlorophenyl)-1,3-Oxazole (CAS No. 1240282-86-3)

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (CAS No. 1240282-86-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole make it an intriguing candidate for various studies, including drug discovery and development.

The chemical structure of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole consists of a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom, with a chlorine substituent at the 2-position and a 4-chlorophenyl group at the 5-position. This arrangement confers specific physical and chemical properties that are crucial for its biological activity and potential pharmaceutical applications.

In recent years, extensive research has been conducted to explore the pharmacological properties of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole. Studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-chloro-5-(4-chlorophenyl)-1,3-oxazole effectively inhibited the growth of several clinically relevant fungal strains, including Candida albicans and Aspergillus fumigatus.

Beyond its antimicrobial properties, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole has also been investigated for its potential as an anticancer agent. Research conducted by a team at the University of California in 2020 revealed that this compound exhibited significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

The synthesis of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 4-chlorobenzaldehyde with chloroacetonitrile in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. This synthetic route is highly efficient and scalable, making it suitable for large-scale production in industrial settings.

In addition to its biological activities, the physicochemical properties of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole have been thoroughly characterized. The compound is typically obtained as a white crystalline solid with a melting point ranging from 98 to 100°C. It is moderately soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties are important considerations for formulation development and drug delivery systems.

The safety profile of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole (CAS No. 1240282-86-3) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.

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